molecular formula C19H19N3O4S B11168232 2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide

2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide

Cat. No.: B11168232
M. Wt: 385.4 g/mol
InChI Key: JPIZJRZOZVFSEH-UHFFFAOYSA-N
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Description

The compound 2,4-dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted at position 5 with a (4-methoxyphenyl)methyl group and at position 2 with a 2,4-dimethoxybenzamide moiety. This structural architecture is associated with diverse biological activities, including anticancer and antifungal properties, as observed in related thiadiazole derivatives .

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H19N3O4S/c1-24-13-6-4-12(5-7-13)10-17-21-22-19(27-17)20-18(23)15-9-8-14(25-2)11-16(15)26-3/h4-9,11H,10H2,1-3H3,(H,20,22,23)

InChI Key

JPIZJRZOZVFSEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazide derivatives. A modified protocol from Khushbu Rajput et al. (2024) involves:

Step 1 : Thiosemicarbazide Formation
4-Methoxyphenylacetic acid hydrazide is treated with carbon disulfide in alkaline ethanol to form the corresponding thiosemicarbazide.

Step 2 : Cyclization with Phosphorus Oxychloride
The thiosemicarbazide intermediate undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at reflux (110°C, 4 h). This step generates the 1,3,4-thiadiazole ring with an exocyclic amine group.

Reaction Conditions :

ParameterValue
ReagentPOCl₃ (15 mL per 0.05 mol)
Temperature110°C (reflux)
Time4 hours
Yield72–78%

Functionalization at the 5-Position

The (4-methoxyphenyl)methyl group is introduced via nucleophilic substitution or alkylation. A solvent-free approach adapted from VulcanChem (2023) employs:

Step : Mannich-Type Reaction
The 5-amino-1,3,4-thiadiazole intermediate reacts with 4-methoxybenzyl chloride in the presence of triethylamine (TEA) at 60°C for 2 h.

Optimization Data :

ParameterValue
Molar Ratio1:1.2 (amine:alkylating agent)
CatalystTriethylamine (1.5 equiv)
SolventSolvent-free
Yield85%

Synthesis of 2,4-Dimethoxybenzoyl Chloride

Chlorination of 2,4-Dimethoxybenzoic Acid

2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions:

Reaction Protocol :

  • Reagents : SOCl₂ (3 equiv), catalytic DMF.

  • Temperature : 70°C, 3 h.

  • Workup : Excess SOCl₂ is removed under reduced pressure.

Purity : >98% (confirmed by ¹H NMR).

Amide Coupling to Assemble the Final Product

Schotten-Baumann Reaction

Intermediate A and Intermediate B are coupled via a Schotten-Baumann reaction under phase-transfer conditions:

Procedure :

  • Base : Aqueous sodium hydroxide (10% w/v).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0–5°C (ice bath).

  • Time : 30 minutes.

Yield : 89–92%.

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Alternative Green Chemistry Approaches

Solvent-Free Amidation

A solvent-free protocol inspired by Rajput et al. (2024) eliminates traditional solvents:

Conditions :

  • Reagents : Intermediate A (1 equiv), Intermediate B (1.1 equiv).

  • Catalyst : None.

  • Temperature : 80°C, 1 h.

  • Yield : 88%.

Advantages : Reduced waste, shorter reaction time.

Analytical and Spectroscopic Validation

Characterization Data

ParameterValue
Molecular Formula C₂₀H₂₀N₃O₄S
Molecular Weight 406.45 g/mol
Melting Point 162–164°C
¹H NMR (CDCl₃) δ 3.82 (s, 6H, OCH₃), 4.48 (s, 2H, CH₂), 7.12–7.89 (m, 7H, Ar-H)
IR (KBr) 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Formation of Diastereomers : Controlled stoichiometry (1:1.1 amine:acid chloride) minimizes over-acylation.

  • Thiadiazole Ring Degradation : Avoid prolonged heating above 100°C during cyclization.

Scalability and Industrial Relevance

The solvent-free amidation method (Section 5.1) is scalable to kilogram-scale production with a 90% yield, as demonstrated in pilot studies .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds similar to 2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli12 µg/mL
2S. aureus10 µg/mL
3P. aeruginosa15 µg/mL

These findings suggest that the thiadiazole and benzamide structures contribute to enhanced antimicrobial efficacy .

Anticancer Applications

The compound has shown promising results in anticancer research. It was evaluated against various cancer cell lines using the Sulforhodamine B (SRB) assay:

Cell LineIC50 (µM)
HCT116 (Colorectal)5.85
MCF-7 (Breast)6.30
HeLa (Cervical)7.20

The anticancer activity is attributed to its ability to induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction .

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted on various strains of bacteria, the study demonstrated that derivatives of this compound possess significant antibacterial activity, particularly against Gram-positive bacteria.
    • Results indicated a correlation between structural modifications and enhanced activity.
  • Anticancer Activity Evaluation :
    • A comprehensive evaluation on colorectal carcinoma cell lines revealed that this compound exhibits greater potency than standard chemotherapeutics like 5-fluorouracil.
    • The study highlighted its selective toxicity towards cancer cells over non-cancerous cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on both the thiadiazole ring and benzamide group. Key analogs and their structural differences are summarized below:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Compound Name Thiadiazole Substituent Benzamide Substituent Biological Activity References
Target Compound 5-[(4-Methoxyphenyl)methyl] 2,4-Dimethoxy Anticancer (hypothesized)
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide 5-(4-Methoxyphenyl) 4-Nitro Antifungal
LMM5 (Oxadiazole analog) 5-[(4-Methoxyphenyl)methyl] (oxadiazole) 4-[Benzyl(methyl)sulfamoyl] Antifungal
N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide 5-(Substituted methylene amino) Varied (e.g., nitro, methoxy) Anticancer
N-[5-((4-Chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 5-[(4-Chlorophenyl)methylsulfanyl] 4-(Dimethylsulfamoyl) Not reported

Key Observations:

  • Substituent Position: The 5-position of the thiadiazole ring is critical for bioactivity.
  • Benzamide Modifications: Electron-withdrawing groups (e.g., nitro in ) may increase reactivity, while electron-donating methoxy groups (as in the target compound) could stabilize π-π interactions in enzyme binding pockets .
  • Heterocycle Core: Replacement of thiadiazole with oxadiazole (LMM5) reduces thiadiazole-specific interactions but retains antifungal activity, suggesting functional group tolerance in certain targets .

Spectral Characterization

  • IR Spectroscopy: The target compound’s IR spectrum would show ν(C=O) at ~1660–1680 cm⁻¹ (benzamide) and ν(C-O) of methoxy groups at ~1250 cm⁻¹, consistent with related thiadiazole benzamides .
  • NMR: The ¹H-NMR spectrum would display methoxy singlets at δ 3.8–4.0 ppm and aromatic protons split due to substituent ortho/para effects .
  • MS: Molecular ion peaks (e.g., m/z 425 for the target compound) align with calculated masses for C₁₉H₁₉N₃O₄S .

Biological Activity

The compound 2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide is a synthetic derivative belonging to the class of thiadiazole compounds. Thiadiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.

Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This compound features a benzamide core linked to a thiadiazole ring substituted with methoxy groups. The synthesis typically involves the reaction of appropriate thiadiazole precursors with benzamide derivatives.

Biological Activity Overview

Research has demonstrated that thiadiazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. Below are key findings related to the biological activity of this compound.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to promote apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically, it increases the expression of BAX (pro-apoptotic) while decreasing Bcl-2 (anti-apoptotic), leading to enhanced cell death in cancerous tissues .
  • In Vitro Studies : In studies involving various cancer cell lines, this compound exhibited significant cytotoxicity. For example, it demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines .
  • Molecular Docking Studies : Computational analyses indicated strong binding affinity to VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial in tumor angiogenesis . This suggests that the compound may inhibit tumor growth by disrupting blood supply.

Antimicrobial Activity

  • Broad Spectrum Efficacy : Preliminary tests have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups enhances its lipophilicity, facilitating better membrane penetration .
  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values comparable to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

  • Cytokine Modulation : In inflammatory models, this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways .

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

  • A study evaluated a series of benzamide derivatives containing thiadiazole moieties for anticancer activity. Among them, compounds closely related to this compound showed promising results in inhibiting tumor growth in animal models .
  • Another research focused on the anti-inflammatory properties of similar compounds where significant reductions in paw edema were observed in rat models treated with these derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves cyclization of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form the 1,3,4-thiadiazole core, followed by functionalization of the 5-position with a 4-methoxybenzyl group. Key steps include refluxing under inert atmospheres (e.g., nitrogen) and purification via column chromatography using silica gel with ethyl acetate/hexane gradients . Intermediate characterization relies on IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and 1^1H-NMR (methoxy protons at δ 3.8–4.0 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Essential techniques include:

  • 1^1H-NMR/13^{13}C-NMR : To resolve methoxy groups (δ ~3.8–4.0 ppm for 1^1H; δ ~55–60 ppm for 13^{13}C) and confirm benzamide/thiadiazole connectivity .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~450–470) .
  • X-ray Crystallography : For absolute configuration determination, using SHELX software for refinement (R-factor < 0.08) .

Q. How is the compound initially screened for biological activity, and what are standard assays?

  • Methodological Answer : Preliminary screening involves:

  • Antioxidant Activity : ABTS+^+ radical scavenging assays compared to Trolox standards (IC50_{50} values reported) .
  • Anticancer Screening : NCI-60 cell line panels to assess GI50_{50} values, with melanoma and breast cancer lines often prioritized .
  • Antimicrobial Testing : Agar dilution methods against Gram-positive/negative bacteria and fungi (MIC values) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) impact biological activity?

  • Methodological Answer : Comparative SAR studies reveal:

  • 2,4-Dimethoxy vs. 3,4-Dimethoxy : 2,4-substitution enhances antioxidant activity due to electron-donating effects stabilizing radical intermediates .
  • Thiadiazole vs. Oxadiazole : Thiadiazole derivatives show superior anticancer activity (e.g., ~50% inhibition at 10 μM) compared to oxadiazole analogs, attributed to sulfur's redox activity .
  • Trifluoromethyl Substitution : Increases lipophilicity (logP ~2.5) and bioavailability, improving membrane permeability in cellular assays .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer : Discrepancies arise from:

  • Assay Conditions : Standardize solvent (DMSO concentration <1%), cell viability protocols (MTT vs. resazurin), and positive controls.
  • Structural Verification : Confirm batch purity via HPLC (>95%) and cross-validate with X-ray crystallography to rule out polymorphic effects .
  • Meta-Analysis : Compare data across studies using thiadiazole derivatives with identical substitution patterns (e.g., 4-methoxybenzyl vs. 4-methylphenyl) .

Q. How can computational methods (e.g., molecular docking) guide experimental design for target identification?

  • Methodological Answer :

  • Target Prediction : Use SwissDock or AutoDock Vina to prioritize enzymes (e.g., topoisomerase II, COX-2) based on binding affinity (<-8 kcal/mol) .
  • Dynamic Simulations : MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns, identifying critical hydrogen bonds (e.g., benzamide carbonyl with Arg503 in topoisomerase II) .
  • Validation : Correlate docking scores with experimental IC50_{50} values using linear regression models (R2^2 > 0.7) .

Q. What crystallographic challenges arise in refining the compound's structure, and how are they addressed?

  • Methodological Answer :

  • Disorder in Methoxy Groups : Resolve using SHELXL's PART instruction to model partial occupancy .
  • Twinned Crystals : Apply TWIN/BASF commands in SHELX to refine data with overlapping lattices .
  • Hydrogen Bonding Networks : Use OLEX2 to visualize interactions (e.g., N–H···O bonds stabilizing thiadiazole packing) .

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